molecular formula C16H21N3O2 B7437541 N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide

N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide

Cat. No.: B7437541
M. Wt: 287.36 g/mol
InChI Key: BDYZNJZGFAUHHI-UHFFFAOYSA-N
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Description

N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the carboxamide group: The quinoline derivative is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide functionality.

    Attachment of the 2-aminopropoxy group: The final step involves the nucleophilic substitution of the quinoline derivative with 2-aminopropanol under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-aminopropoxy group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, basic conditions (e.g., sodium hydroxide or potassium carbonate).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.

    Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes, such as topoisomerases, which are essential for DNA replication and repair. The 2-aminopropoxy group may enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial drug with a quinoline core, used for its antiparasitic properties.

Uniqueness

N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide is unique due to the presence of the 2-aminopropoxy group, which can enhance its solubility and bioavailability. This structural modification can also improve its binding affinity to specific molecular targets, making it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-10(2)15-8-13(16(20)19-21-9-11(3)17)12-6-4-5-7-14(12)18-15/h4-8,10-11H,9,17H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYZNJZGFAUHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NOCC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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